molecular formula C12H16ClNO4S2 B2745701 4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide CAS No. 874623-26-4

4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide

Cat. No.: B2745701
CAS No.: 874623-26-4
M. Wt: 337.83
InChI Key: KCSFKVCPMDDLDU-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide is a synthetic organic compound characterized by the presence of a chloro-substituted benzene ring, a sulfonamide group, and a thiolane ring with a dioxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The reaction begins with the sulfonation of a suitable benzene derivative to introduce the sulfonamide group.

    Introduction of the Chloro Group: Chlorination of the benzene ring is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Thiolane Ring: The thiolane ring is introduced through a cyclization reaction involving a suitable thiol precursor and an oxidizing agent to form the dioxo functional group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or the chloro substituent.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide and thiolane functionalities.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the thiolane ring may interact with specific binding sites. The chloro substituent can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide
  • 4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-benzene-1-sulfonamide

Uniqueness

4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group, as opposed to other alkyl groups, can influence the compound’s solubility, reactivity, and biological activity.

Properties

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c1-2-14(11-7-8-19(15,16)9-11)20(17,18)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSFKVCPMDDLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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